4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with a 2,6-dichlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- typically involves the reaction of 2,6-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidinone derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
- **N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
Properties
CAS No. |
89069-68-1 |
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Molecular Formula |
C16H10Cl2N2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-4-8-13(18)15(12)20-14(21)9-10-19-16(20)11-5-2-1-3-6-11/h1-10H |
InChI Key |
PXEKUYOMJRZTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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